2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic Acid
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Overview
Description
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a hydroxy group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to afford pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the substitution pattern, which affects its chemical and biological properties.
2-amino-4-oxo-6-methylpyrimidine: Another similar compound with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
60438-02-0 |
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Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12) |
InChI Key |
CAGMMIQTDGZPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O |
Origin of Product |
United States |
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